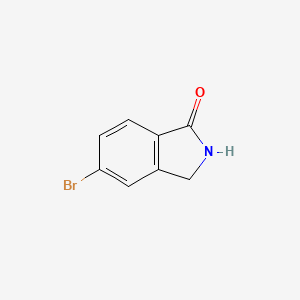

5-bromo-2,3-dihydro-1H-isoindol-1-one

Description

The exact mass of the compound 5-Bromoisoindolin-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNKJYJCWXMBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626852 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552330-86-6 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-2,3-dihydro-1H-isoindol-1-one is a key chemical intermediate with significant applications in medicinal chemistry and materials science. Its versatile structure serves as a scaffold for the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role as a precursor in the development of targeted therapeutics.

Chemical Properties and Data

This compound is a solid, off-white to light yellow crystalline compound. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrNO | [1][2] |

| Molecular Weight | 212.05 g/mol | [1][2] |

| CAS Number | 552330-86-6 | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | ≥97% | [3] |

| Melting Point | 208-212 °C | |

| Boiling Point | 395.4±25.0 °C (Predicted) | |

| Density | 1.7±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO and Methanol | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits the following characteristic signals: a multiplet at δ 7.68 ppm corresponding to the three aromatic protons, and a singlet at δ 4.44 ppm attributed to the two methylene (B1212753) protons of the isoindolinone ring.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation, with expected signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the bromine), and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the lactam, C=O stretching of the amide, and C-Br stretching, as well as aromatic C-H and C=C stretching frequencies.

Mass Spectrometry

Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of methyl 4-bromo-2-(bromomethyl)benzoate with ammonia (B1221849).[4]

Materials:

-

Methyl 4-bromo-2-(bromomethyl)benzoate

-

2 M Ammonia in Methanol

-

Concentrated Ammonium (B1175870) Hydroxide (B78521)

-

Methanol

Procedure:

-

Suspend methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in a 2 M solution of ammonia in methanol.

-

Add concentrated ammonium hydroxide to the suspension.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, collect the solid product by filtration.

-

Wash the solid with cold methanol.

-

Dry the product under vacuum to yield this compound.

A detailed workflow for this synthesis is presented below.

Caption: Synthetic workflow for this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure compound.

Reactivity and Applications in Drug Discovery

The chemical structure of this compound, featuring a reactive bromine atom and a lactam ring, makes it a valuable building block for a variety of chemical transformations. It is particularly significant in the synthesis of inhibitors for enzymes involved in cellular signaling pathways, such as Poly (ADP-ribose) polymerase (PARP) and Mitogen-activated protein kinase-activated protein kinase 2 (MK2).

Precursor for PARP Inhibitors

The isoindolinone scaffold is a key pharmacophore in a number of potent PARP inhibitors. The structural similarity of the isoindolinone core to the nicotinamide (B372718) moiety of NAD+ allows for competitive inhibition at the catalytic site of the PARP enzyme. This is a critical mechanism in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways.

The general relationship for the development of these inhibitors is outlined in the following diagram.

Caption: Role as a precursor for PARP inhibitors.

Intermediate for MK2 Inhibitors

This compound has been utilized as a reagent in the discovery of novel and selective 3-aminopyrazole-based MK2 inhibitors.[4] MK2 is a key enzyme in the inflammatory response signaling cascade, making its inhibitors potential therapeutic agents for inflammatory diseases.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Storage

Store this compound in a tightly closed container in a dry and well-ventilated place at ambient temperature.[1] Stock solutions, if prepared, should be stored at -20°C or -80°C to prevent degradation.[1]

References

Technical Guide: Structure Elucidation of 5-bromo-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-bromo-2,3-dihydro-1H-isoindol-1-one. This compound, a brominated isoindolinone derivative, is of interest in medicinal chemistry and serves as a building block for more complex molecules. This document outlines the key analytical techniques, experimental protocols, and spectroscopic data necessary for its unambiguous identification and characterization. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. Visual diagrams illustrating the molecular structure and a logical workflow for its characterization are included to facilitate understanding.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₈H₆BrNO.[1] Its structure consists of a bicyclic system where a benzene (B151609) ring is fused to a five-membered lactam ring, with a bromine atom substituted on the aromatic ring. The precise characterization of this molecule is fundamental for its application in chemical synthesis and drug discovery. This guide details the analytical workflow for confirming its structure.

Molecular Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.046 g/mol | [1] |

| CAS Number | 552330-86-6 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity (HPLC) | 99.95% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unequivocal identification of the compound. The following sections detail the expected and reported data from key spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | multiplet | 3H | Aromatic protons |

| 4.44 | singlet | 2H | Methylene (B1212753) protons (-CH₂-) |

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 | N-H stretch (amide) |

| ~1680 | C=O stretch (lactam) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~700-900 | C-H bend (aromatic substitution) |

| ~500-600 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to be consistent with the molecular formula C₈H₆BrNO.[1] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).

Experimental Protocols

Detailed methodologies for the key experiments required for the structure elucidation are provided below.

Synthesis

A common synthetic route involves the cyclization of an appropriate precursor. For example, 5-bromo-2,3-dihydroisoindol-1-one can be synthesized from 4-bromo-2-bromomethylbenzoic acid methyl ester. The ester is suspended in a methanol (B129727) solution of ammonia (B1221849) and concentrated ammonium (B1175870) hydroxide, and the reaction proceeds for approximately 18 hours. The solid product is then collected by filtration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

-

Reference Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method): [3]

-

Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[3]

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Background Spectrum: Run a background spectrum of the clean, empty salt plate.

-

Sample Spectrum: Place the salt plate with the sample film in the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Elemental Analysis

Objective: To determine the elemental composition of the compound.

Procedure (Combustion Analysis): [4]

-

Sample Preparation: Accurately weigh a small amount of the pure, dry sample.

-

Combustion: Burn the sample in an excess of oxygen at high temperature.[4] This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to nitrogen oxides (which are subsequently reduced to N₂).

-

Product Analysis: Quantitatively measure the amounts of CO₂, H₂O, and N₂ produced using various detection methods (e.g., thermal conductivity, infrared absorption).

-

Calculation: From the masses of the combustion products, calculate the mass percentages of C, H, and N in the original sample. The percentage of bromine can be determined by other methods (e.g., titration).

-

Formula Determination: Compare the experimental percentages with the theoretical values calculated from the proposed molecular formula.

X-ray Crystallography

Objective: To determine the three-dimensional atomic and molecular structure.

Procedure: [5]

-

Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a beam of X-rays and rotate it. A detector records the diffraction pattern (intensities and positions of the diffracted X-rays).[5]

-

Structure Solution: Use the diffraction data to calculate an electron density map of the crystal.[5]

-

Structure Refinement: Fit the atoms of the proposed structure into the electron density map and refine their positions to obtain the final, precise molecular structure.

Logical Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for the comprehensive structure elucidation of this compound.

Caption: Logical workflow for the structure elucidation of a small molecule.

Conclusion

The structure of this compound can be confidently elucidated through a combination of spectroscopic and analytical techniques. ¹H NMR and mass spectrometry provide foundational data regarding the proton environment and molecular weight, respectively. Complementary techniques such as ¹³C NMR, FT-IR, and elemental analysis are essential for a comprehensive and unambiguous structural assignment. For absolute confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. The protocols and data presented in this guide provide a robust framework for researchers in the field of chemical synthesis and drug development to characterize this and similar molecules.

References

The Multifaceted Biological Activities of Brominated Isoindolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. The introduction of a bromine atom to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, often enhancing their potency and selectivity. This technical guide provides an in-depth overview of the biological activities of brominated isoindolinones, with a focus on their anticancer, enzyme-inhibiting, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Anticancer Activity

Brominated isoindolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various brominated isoindolinone derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3n (3-bromo-5-methylpyridin-2-yl)-3-methyleneisoindolin-1-one | HNSCC (Head and Neck Squamous Cell Carcinoma) | Not explicitly quantified, but identified as the most significant cytotoxicity | [1] |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 (Hepatocellular Carcinoma) | 5.89 | [2] |

Note: The provided data is a representation of available information and may not be exhaustive. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Test compound (brominated isoindolinone)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated isoindolinone in cell culture medium. Add 0.5 µL of each concentration to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a blank (medium only).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Signaling Pathway: Induction of Apoptosis

Several brominated isoindolinones exert their anticancer effects by inducing apoptosis. This programmed cell death is a complex process involving a cascade of signaling events. One of the key pathways involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.

Caption: Apoptosis induction by brominated isoindolinones.

Enzyme Inhibition

Brominated isoindolinones have been investigated as inhibitors of various enzymes that play critical roles in different pathologies. Their inhibitory activity against carbonic anhydrases and histone deacetylases (HDACs) is of particular interest.

Quantitative Enzyme Inhibition Data

The following table presents the inhibitory constants (Ki) and/or IC50 values of isoindolinone derivatives against specific enzymes.

| Compound Class | Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Isoindolinone derivatives (2c, 2f) | hCA I | 11.48 ± 4.18 to 16.09 ± 4.14 | - | [3] |

| Isoindolinone derivatives (2c, 2e) | hCA II | 9.32 ± 2.35 to 14.87 ± 3.25 | - | [3] |

| Isoindole-1,3-dione-substituted sulfonamides | hCA I | 7.96 to 48.34 | - | [3] |

| Isoindole-1,3-dione-substituted sulfonamides | hCA II | 7.96 to 48.34 | - | [3] |

Note: The data presented is for isoindolinone derivatives in general, as specific data for brominated analogs in enzyme inhibition is limited in the searched literature.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory effect of compounds on carbonic anhydrase (CA) activity can be determined by measuring the esterase activity of the enzyme.

Materials:

-

Human carbonic anhydrase isoenzymes (hCA I and II)

-

4-Nitrophenyl acetate (B1210297) (NPA) as substrate

-

Tris-SO4 buffer (pH 7.4)

-

Test compound (brominated isoindolinone)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of hCA isoenzymes and various concentrations of the brominated isoindolinone in the appropriate buffer.

-

Reaction Initiation: Add the enzyme and inhibitor solutions to the wells of a 96-well plate. Initiate the reaction by adding the substrate (NPA).

-

Absorbance Measurement: Monitor the formation of 4-nitrophenolate (B89219) by measuring the absorbance at 400 nm over time.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance-time curve. The inhibitory activity is expressed as the percentage of inhibition relative to the enzyme activity in the absence of the inhibitor. Ki values can be determined by fitting the data to appropriate enzyme inhibition models.[3]

Experimental Workflow: HDAC Inhibition Assay

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents. The following workflow outlines a typical in vitro HDAC inhibition assay.

References

Unlocking Therapeutic Potential: A Technical Guide to the Isoindolinone Scaffold as a Privileged Structure for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1H-isoindol-1-one (isoindolinone) core is a recognized privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in binding to a range of high-value therapeutic targets. While direct biological data for 5-bromo-2,3-dihydro-1H-isoindol-1-one is not extensively available in public literature, the broader class of isoindolinone derivatives has been the subject of intensive research, leading to the development of potent inhibitors for key enzymes implicated in cancer and inflammatory diseases. This technical guide consolidates the current understanding of the therapeutic potential of the isoindolinone scaffold, focusing on its established roles in the inhibition of Poly (ADP-ribose) polymerase (PARP) and various protein kinases. We provide an in-depth analysis of the mechanisms of action, representative quantitative data for isoindolinone-based inhibitors, and detailed experimental protocols for screening and characterization.

Core Therapeutic Targets and Mechanisms of Action

The isoindolinone scaffold has proven to be a highly effective pharmacophore for the design of inhibitors targeting two major classes of enzymes: PARP and protein kinases.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The structural similarity of the isoindolinone core to the nicotinamide (B372718) moiety of nicotinamide adenine (B156593) dinucleotide (NAD+) allows it to act as a competitive inhibitor at the catalytic site of PARP enzymes.[1][2] PARP1, in particular, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1] Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in cytotoxic double-strand breaks (DSBs) and inducing synthetic lethality.[2][3]

Protein Kinase Inhibition

The isoindolinone scaffold also serves as a versatile template for the development of ATP-competitive kinase inhibitors. By targeting the ATP-binding pocket of various kinases, these compounds can modulate key signaling pathways involved in cell proliferation, angiogenesis, and inflammation.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation.[4][5] Isoform-selective PI3K inhibitors are of significant interest, and isoindolinone derivatives have been developed to target specific isoforms, such as PI3Kγ, which is primarily expressed in hematopoietic cells and plays a role in inflammation and certain cancers.[4][6]

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Indolinone-based compounds, a closely related class to isoindolinones, have been successfully developed as VEGFR inhibitors, with Sunitinib being a notable example.[7] These inhibitors block the ATP-binding site of the VEGFR kinase domain, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Quantitative Data for Isoindolinone and Related Derivatives

The following tables summarize the inhibitory activities of representative isoindolinone and indolinone derivatives against their respective targets. It is important to note that these are examples to illustrate the potential of the scaffold, and the activity of this compound would need to be experimentally determined.

Table 1: Inhibitory Activity of Isoindolinone Derivatives against PARP1

| Compound Class | Specific Compound Example | Target | Assay Type | IC50 / Kd (nM) | Reference |

| Isoindolinone Carboxamide | NMS-P118 | PARP1 | Biochemical | - | [1] |

| C1-methylated Isoindolinone | NMS-P515 | PARP1 | Biochemical (Kd) | 16 | [1] |

| C1-methylated Isoindolinone | NMS-P515 | PARP1 | Cellular (PAR assay) | 27 | [1] |

| Isoindolinone Derivative | Representative Compound | PARP1 | Enzymatic | Single-digit nM | [8] |

Table 2: Inhibitory Activity of Isoindolinone and Indolinone Derivatives against Protein Kinases

| Compound Class | Specific Compound Example | Target | Assay Type | IC50 (nM) | Reference |

| 6-Aza-isoindolinone | Compound 2 | PI3Kγ | Biochemical (Ki) | 14 | [6] |

| 6-Aza-isoindolinone | Compound 2 | THP-1 cell chemotaxis | Cellular | 270 | [6] |

| Indolin-2-one Derivative | Compound 10g | VEGFR-2 | Kinase Assay | 87 | [9] |

| Indolin-2-one Derivative | Compound 17a | VEGFR-2 | Kinase Assay | 78 | [9] |

| 1H-Indole Derivative | Compound 7 | VEGFR-2 | Kinase Assay | 25 | [10] |

| Bis-triazolo-quinoxaline | Compound 23j | VEGFR-2 | Kinase Assay | 3.7 | [11] |

Experimental Protocols

Detailed methodologies for screening and characterizing inhibitors against PARP and protein kinases are crucial for drug development. Below are representative protocols for key in vitro assays.

Homogeneous PARP1 Inhibition Assay (HTRF)

Principle: This assay measures the poly-ADP-ribosylation of a biotinylated histone substrate by PARP1. The reaction product is detected using a europium-labeled anti-PAR antibody and a streptavidin-allophycocyanin (APC) conjugate. Inhibition of PARP1 activity results in a decrease in the HTRF signal.

Methodology:

-

Reagent Preparation:

-

PARP1 Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20.

-

Recombinant human PARP1 enzyme.

-

Biotinylated histone H1 substrate.

-

NAD+.

-

Test compound (e.g., this compound) serially diluted in DMSO.

-

HTRF Detection Reagents: Europium-labeled anti-PAR antibody and Streptavidin-APC.

-

-

Assay Procedure:

-

Add 2 µL of serially diluted test compound or DMSO (control) to the wells of a 384-well low-volume plate.

-

Add 4 µL of PARP1 enzyme and biotinylated histone H1 in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of NAD+ in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of HTRF detection reagents in detection buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vitro Kinase Inhibition Assay (e.g., for PI3Kγ or VEGFR-2)

Principle: This assay measures the phosphorylation of a specific substrate by the target kinase. The amount of product formed is quantified, and the inhibition by a test compound is determined. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Methodology:

-

Reagent Preparation:

-

Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Recombinant human kinase (e.g., PI3Kγ or VEGFR-2).

-

Specific substrate (e.g., a lipid substrate for PI3Kγ or a peptide substrate for VEGFR-2).

-

ATP.

-

Test compound serially diluted in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

-

Assay Procedure:

-

Add 1 µL of serially diluted test compound or DMSO to the wells of a 384-well plate.

-

Add 2 µL of a mixture of the kinase and its substrate in assay buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of ATP in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research into the broader class of isoindolinone derivatives, this core structure holds significant potential for the design of potent and selective inhibitors of PARP and various protein kinases. The information provided in this technical guide offers a comprehensive overview of the key therapeutic targets, their mechanisms of action, and the experimental approaches required to evaluate the activity of new compounds based on this privileged scaffold. Further investigation through the described in vitro assays will be essential to elucidate the specific biological activity profile of this compound and its derivatives, paving the way for potential new treatments for cancer and other diseases.

References

- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-Bromo-2,3-Dihydro-1H-Isoindol-1-One Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromo-2,3-dihydro-1H-isoindol-1-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a class of synthetic compounds with significant therapeutic potential. While the parent compound is primarily a biochemical reagent, its derivatives have demonstrated a range of biological activities, most notably as potent anticancer agents. This in-depth technical guide elucidates the mechanism of action of these derivatives, focusing on their interactions with key cellular targets, their impact on critical signaling pathways, and the experimental methodologies used to characterize their activity. The primary mechanism of action for many of these derivatives lies in the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth, proliferation, and angiogenesis.

Core Mechanism of Action: Kinase Inhibition

Derivatives of the this compound and related 5-bromoindole (B119039) cores have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.[1][2] In many cancers, these pathways are dysregulated due to mutations or overexpression of the receptors, leading to uncontrolled cell division and tumor progression.[1][2]

The inhibitory action of these compounds typically involves competitive binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. The result is the induction of cell cycle arrest and apoptosis in cancer cells.[3][4]

Epidermal Growth Factor Receptor (EGFR) Inhibition

Certain 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as EGFR inhibitors.[3] The binding of ligands like Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain, initiating a cascade of downstream signaling events that promote cell proliferation and survival.[5] By blocking this initial phosphorylation step, the 5-bromoindole derivatives effectively halt these pro-growth signals.[3]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="5-Bromoindole\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];

// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> Dimerization [color="#5F6368"]; Inhibitor -> Dimerization [label="Inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Dimerization -> RAS [color="#5F6368"]; Dimerization -> PI3K [color="#5F6368"]; RAS -> RAF -> MEK -> ERK -> Proliferation [color="#5F6368"]; PI3K -> AKT -> Proliferation [color="#5F6368"]; AKT -> Apoptosis [label="Inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee];

} DG_CAPTION_START EGFR Signaling Pathway Inhibition. DG_CAPTION_END

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Other derivatives, particularly those based on the 1-benzyl-5-bromoindolin-2-one and 5-bromoindole-2-carboxylic acid hydrazone scaffolds, have shown potent inhibitory activity against VEGFR-2.[6][7] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling in endothelial cells blocks the proliferation and migration of these cells, ultimately leading to a reduction in tumor vascularization and growth.[2]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="5-Bromo-isoindolinone\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Cell Proliferation, Migration)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];

// Edges VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> Dimerization [color="#5F6368"]; Inhibitor -> Dimerization [label="Inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Dimerization -> PLCg [color="#5F6368"]; Dimerization -> RAS [color="#5F6368"]; PLCg -> PKC [color="#5F6368"]; PKC -> RAF [color="#5F6368"]; RAS -> RAF -> MEK -> ERK -> Angiogenesis [color="#5F6368"];

} DG_CAPTION_START VEGFR-2 Signaling Pathway Inhibition. DG_CAPTION_END

Quantitative Data on Biological Activity

The anticancer and enzyme inhibitory activities of various this compound derivatives have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Anticancer Activity of 5-Bromo-Indolinone/Indole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 2f | BT-549 (Breast) | Cytotoxicity | log10GI50 = -6.40 | [8] |

| NCI-H23 (NSCLC) | Cytotoxicity | log10GI50 = -6.10 | [8] | |

| IGROV1 (Ovarian) | Cytotoxicity | log10GI50 = -6.02 | [8] | |

| 7c | MCF-7 (Breast) | Anti-proliferative | 7.17 ± 0.94 | [6] |

| 7d | MCF-7 (Breast) | Anti-proliferative | 2.93 ± 0.47 | [6] |

| 5BDBIC | HepG2 (Liver) | Anti-proliferative | 14.3 | [7] |

| Compound 6 | HCT-116 (Colon) | Cytotoxicity | 9.3 ± 0.02 | [9] |

| HepG2 (Liver) | Cytotoxicity | 7.8 ± 0.025 | [9] | |

| 17a | MCF-7 (Breast) | Anti-proliferative | 0.74 - 4.62 | [4] |

| HepG2 (Liver) | Anti-proliferative | 1.13 - 8.81 | [4] | |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | Cytotoxicity | CC50 = 0.26 µg/mL | [10] |

| K562 (Leukemia) | Cytotoxicity | CC50 = 3.81 µg/mL | [10] |

NSCLC: Non-Small Cell Lung Cancer

Table 2: Kinase Inhibitory Activity of 5-Bromo-Indolinone/Indole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 7c | VEGFR-2 | 728 | [6] |

| 7d | VEGFR-2 | 503 | [6] |

| Compound 7 | VEGFR-2 | 25 | [11] |

| Compound 6 | VEGFR-2 | 60.83 | [9] |

| 17a | VEGFR-2 | 78 | [4] |

| 5b | VEGFR-2 | 160 | [4] |

| 10g | VEGFR-2 | 87 | [4] |

| Compound III | EGFR | 18 | [2] |

| VEGFR-2 | 45 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

// Nodes Start [label="Compound Synthesis\n& Characterization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Evaluation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseAssay [label="Kinase Inhibition Assay\n(e.g., EGFR, VEGFR-2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MTT [label="Cytotoxicity Assay\n(MTT Assay)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ApoptosisAssay [label="Apoptosis Assay\n(Annexin V Staining)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> InVitro; InVitro -> KinaseAssay; InVitro -> MTT; KinaseAssay -> Lead; MTT -> CellCycle; CellCycle -> ApoptosisAssay; ApoptosisAssay -> Lead; } DG_CAPTION_START General Experimental Workflow. DG_CAPTION_END

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[12][13]

-

Objective: To quantify the potency of a derivative in inhibiting the enzymatic activity of a specific kinase (e.g., EGFR, VEGFR-2).

-

Principle: The assay measures the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity. A luminescence-based signal is generated from the conversion of ADP to ATP, which is then used by luciferase to produce light.

-

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ATP and a suitable peptide substrate

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase enzyme in kinase buffer.

-

Add the test compound dilutions or DMSO (vehicle control) to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Assay Kit as per the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a suitable model.

-

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16]

-

Objective: To determine the concentration of the derivative that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50).

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 or CC50 values.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

-

Objective: To assess the effect of the derivative on cell cycle progression.

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content.

-

Materials:

-

Treated and untreated cells

-

Phosphate Buffered Saline (PBS)

-

70% cold ethanol (B145695) (for fixation)

-

PI/RNase staining buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment with the test compound for a specified duration.

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer.

-

The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

-

Objective: To determine if the derivative induces apoptosis in cancer cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry. The results allow for the quantification of:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

-

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in oncology. Their primary mechanism of action involves the targeted inhibition of key receptor tyrosine kinases, such as EGFR and VEGFR-2, leading to the disruption of critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The resulting cellular effects include cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this important chemical scaffold. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as to overcome potential mechanisms of drug resistance.

References

- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. promega.com [promega.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

safety, handling, and MSDS for 5-bromo-2,3-dihydro-1H-isoindol-1-one

An In-depth Technical Guide on the Safety, Handling, and MSDS for 5-bromo-2,3-dihydro-1H-isoindol-1-one

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-1-isoindolinone[1][2] |

| CAS Number | 552330-86-6[1][3][4] |

| Molecular Formula | C8H6BrNO[1][3] |

| Molecular Weight | 212.05 g/mol [1] |

| Chemical Structure | (A structural representation would be included here in a full whitepaper) |

Hazard Identification

This chemical is classified as hazardous.[3][4]

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Signal Word: Warning[3]

Hazard Statements:

-

H312: Harmful in contact with skin.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[6]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[6]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[3] |

| Appearance | Cream[6] |

| Odor | No information available[6] |

| Purity | ≥95% |

Experimental Protocols

Detailed experimental protocols should be developed and approved by the research institution's safety committee. The following is a generalized workflow for handling this compound.

Caption: Safe handling workflow for this compound.

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation.[5]

-

Wear protective clothing, gloves, and eye/face protection.[5]

-

Use in a well-ventilated area to prevent the concentration of dust or fumes.[5]

-

Avoid generating dust.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly with soap and water after handling.[5]

Storage:

-

Store in original, tightly sealed containers.[5]

-

Keep in a cool, dry, and well-ventilated place.[6]

-

Protect from environmental extremes.[5]

-

For stock solutions, it is recommended to aliquot and store at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[7]

Personal Protective Equipment (PPE)

| Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |

First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[6] Get medical attention if symptoms occur.[6] |

| Skin Contact | Take off contaminated clothing.[8] Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, call a physician.[6] |

| Eye Contact | Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing for at least 15 minutes. Get medical attention.[6] |

| Ingestion | Clean mouth with water and drink plenty of water afterward.[6] Call a poison control center or doctor immediately for treatment advice. |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Co-ordinate firefighting measures to the fire surroundings.[8]

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous combustion products may be liberated, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[9]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[6] Avoid dust formation.[6] Wear personal protective equipment.[6]

-

Environmental Precautions: Should not be released into the environment.[6]

-

Methods for Cleaning Up: Sweep up and shovel the material into a suitable, closed container for disposal.[6] Avoid generating dust.[5]

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not empty into drains.[8]

References

- 1. calpaclab.com [calpaclab.com]

- 2. 5-BROMO-2,3-DIHYDRO-ISOINDOL-1-ONE | 552330-86-6 [chemicalbook.com]

- 3. 5-Bromo-2,3-dihydroisoindol-1-one | 552330-86-6 [sigmaaldrich.com]

- 4. 552330-86-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-bromo-2,3-dihydro-1H-isoindol-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-bromo-2,3-dihydro-1H-isoindol-1-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines reported data with predicted spectroscopic values based on the analysis of structurally similar compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate the characterization of this and related molecules in a research and development setting.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₈H₆BrNO Molecular Weight: 212.05 g/mol CAS Number: 552330-86-6

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |

| 7.68 | m | 3H | Ar-H | Reported[1] |

| 4.44 | s | 2H | CH₂ | Reported[1] |

Note: The reported assignment of a multiplet for 3 aromatic protons is broad. A more detailed, predicted assignment is provided below.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.75 | d | ~1.8 | 1H | H-4 |

| ~7.60 | dd | ~8.2, 1.8 | 1H | H-6 |

| ~7.45 | d | ~8.2 | 1H | H-7 |

| ~6.50 | br s | - | 1H | N-H |

| ~4.50 | s | - | 2H | H-3 |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (C-1) |

| ~145 | Ar-C (C-7a) |

| ~135 | Ar-C (C-3a) |

| ~133 | Ar-CH (C-6) |

| ~126 | Ar-CH (C-4) |

| ~125 | Ar-C-Br (C-5) |

| ~124 | Ar-CH (C-7) |

| ~45 | CH₂ (C-3) |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3300 | Strong, Broad | N-H stretch |

| 3050-3100 | Medium | Ar C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1680-1700 | Strong | C=O stretch (lactam)[2][3][4][5][6] |

| 1600-1610 | Medium | C=C stretch (aromatic) |

| 1450-1500 | Medium | C=C stretch (aromatic) |

| ~1050 | Medium | C-N stretch |

| 600-800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 211/213 | ~50/~50 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 182/184 | Moderate | [M-CO]⁺ |

| 132 | High | [M-Br]⁺ |

| 104 | High | [M-Br-CO]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

A general procedure for the synthesis involves the reaction of 4-bromo-2-(bromomethyl)benzoyl chloride with an ammonia (B1221849) source. A published method describes suspending 4-bromo-2-bromomethylbenzoic acid methyl ester in a methanol (B129727) solution of ammonia and concentrated ammonium (B1175870) hydroxide, followed by stirring for 18 hours. The resulting solid product is collected by filtration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse with a relaxation delay of 5 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A relaxation delay of 2 seconds and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) or acetone.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a FT-IR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) and introduced via a direct infusion line or after separation by gas chromatography (GC-MS).

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 50-300.

-

The presence of bromine should result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The fragmentation pattern can provide valuable information about the molecule's structure.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis.

References

- 1. 5-BROMO-2,3-DIHYDRO-ISOINDOL-1-ONE | 552330-86-6 [chemicalbook.com]

- 2. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-bromo-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of 5-bromo-2,3-dihydro-1H-isoindol-1-one, a valuable isoindolinone scaffold for drug discovery and medicinal chemistry. The synthesis commences with the esterification of 4-bromo-2-methylbenzoic acid, followed by a selective benzylic bromination, and culminates in a high-yield intramolecular cyclization to afford the target compound. This document offers detailed experimental procedures, characterization data, and a discussion of the potential applications of this versatile building block.

Introduction

Isoindolinone derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules with applications as anticancer, anti-inflammatory, and enzyme-inhibiting agents. The specific compound, this compound, provides a strategic bromine handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for high-throughput screening. This protocol details a reliable and reproducible method for its synthesis starting from commercially available 4-bromo-2-methylbenzoic acid.

Overall Synthesis Workflow

The synthesis is performed in three sequential steps: 1) Fischer esterification of the starting carboxylic acid, 2) Free-radical bromination of the benzylic methyl group, and 3) Amination and intramolecular cyclization to form the lactam ring.

Figure 1: Three-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-2-methylbenzoate

This procedure outlines the Fischer esterification of 4-bromo-2-methylbenzoic acid.

Materials:

-

4-bromo-2-methylbenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

To a 500 mL round-bottom flask, add 4-bromo-2-methylbenzoic acid (20 g, 93 mmol).

-

Add methanol (160 g) and concentrated sulfuric acid (2 mL).

-

Heat the mixture to reflux and maintain for 6 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, add ethyl acetate and water for extraction.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a white solid.

| Product | Form | Yield |

| Methyl 4-bromo-2-methylbenzoate | White Solid | High |

Step 2: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

This protocol describes the benzylic bromination of the methyl ester intermediate.

Materials:

-

Methyl 4-bromo-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, combine methyl 4-bromo-2-methylbenzoate (1 g, 4.4 mmol), NBS (0.80 g, 4.4 mmol), and a catalytic amount of BPO (56 mg, 0.23 mmol) in CCl₄ (20 mL).[1]

-

Stir the mixture at 85°C for 2 hours.[1]

-

Cool the mixture and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure to yield the desired product.

| Product | Form | Yield | Melting Point |

| Methyl 4-bromo-2-(bromomethyl)benzoate | Solid | ~97% | 76-78°C |

Step 3: Synthesis of this compound

This final step involves the amination and intramolecular cyclization to form the target lactam.

Materials:

-

Methyl 4-bromo-2-(bromomethyl)benzoate

-

2M Ammonia (NH₃) in Methanol

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Filtration apparatus

Procedure:

-

Suspend methyl 4-bromo-2-(bromomethyl)benzoate (3.70 g) in a 2M solution of ammonia in methanol (36 mL).[2]

-

Add concentrated ammonium hydroxide (12 mL) to the suspension.[2]

-

Stir the reaction mixture at room temperature for 18 hours.[2]

-

Collect the resulting solid product by filtration.

-

Wash the solid with a small amount of cold methanol and dry under vacuum.

Characterization Data

| Compound | Appearance | Yield | ¹H NMR (300 MHz, CDCl₃) | Purity (HPLC) |

| This compound | Off-white to light yellow solid | ~90% | δ 7.68 (m, 3H), 4.44 (s, 2H) | >99% |

Potential Application: Hypothetical Signaling Pathway Inhibition

The isoindolinone core is present in numerous compounds investigated for their potential as targeted therapeutics, particularly in oncology. For instance, derivatives of this scaffold could be designed to act as inhibitors of critical enzymes in cancer cell signaling pathways, such as protein kinases. Below is a conceptual diagram illustrating how a hypothetical drug based on the 5-bromoisoindolinone scaffold could inhibit a kinase, thereby blocking a downstream signaling cascade that promotes cell proliferation.

References

detailed experimental protocol for synthesizing 5-bromo-1-isoindolinone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-bromo-1-isoindolinone, a valuable building block in medicinal chemistry and drug development. The protocol is presented in two main stages: the synthesis of the intermediate 5-bromophthalide (B15269) and its subsequent conversion to the target compound, 5-bromo-1-isoindolinone.

Experimental Protocols

Part 1: Synthesis of 5-Bromophthalide from 4-Bromophthalic Anhydride (B1165640)

This procedure details the reduction of 4-bromophthalic anhydride to 5-bromophthalide.

Materials:

-

4-Bromophthalic anhydride

-

Sodium borohydride (B1222165) (NaBH₄)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium chloride (NaCl)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Preparation of the Reducing Agent Slurry: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a slurry of sodium borohydride (0.57 molar equivalents relative to 4-bromophthalic anhydride) in anhydrous tetrahydrofuran is prepared. The mixture is cooled to approximately 5°C using an ice bath.

-

Preparation of the Starting Material Solution: In a separate flask, 4-bromophthalic anhydride (1.0 molar equivalent) is dissolved in anhydrous tetrahydrofuran.

-

Reaction: The solution of 4-bromophthalic anhydride is added dropwise to the cooled slurry of sodium borohydride over a period of approximately 3 hours, maintaining the reaction temperature between 5°C and 15°C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional hour at 25°C.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a mixture of water and concentrated hydrochloric acid. The resulting mixture is then heated to 55-60°C, leading to the separation of an aqueous phase and an organic phase.

-

Extraction: The layers are separated, and the aqueous phase is extracted with tetrahydrofuran.

-

Drying and Concentration: The combined organic phases are washed with brine (saturated aqueous NaCl solution), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 5-bromophthalide can be purified by crystallization to yield the final product.

Part 2: Synthesis of 5-Bromo-1-Isoindolinone from 5-Bromophthalide

This procedure outlines the conversion of 5-bromophthalide to 5-bromo-1-isoindolinone using methanolic ammonia (B1221849).

Materials:

-

5-Bromophthalide

-

Ammonia (10 M solution in methanol)

-

Pressure reactor

-

Ice

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Filtration apparatus

Procedure:

-

Reaction Setup: 5-Bromophthalide (1.0 molar equivalent) is suspended in a 10 M solution of ammonia in methanol (B129727) in a pressure reactor.

-